Methyl 4-(trifluoromethyl)furan-2-carboxylate
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Overview
Description
Methyl 4-(trifluoromethyl)furan-2-carboxylate is an organic compound characterized by a furan ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(trifluoromethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst, such as copper, to facilitate the formation of the trifluoromethyl group on the furan ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(trifluoromethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-(trifluoromethyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl furan-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine and nitro group, offering different biological activities
Uniqueness: Methyl 4-(trifluoromethyl)furan-2-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties, making it more lipophilic and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H5F3O3 |
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Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H5F3O3/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3 |
InChI Key |
IUYNRHZCKJCSGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C(F)(F)F |
Origin of Product |
United States |
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